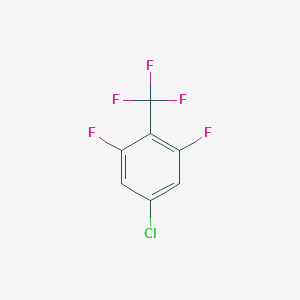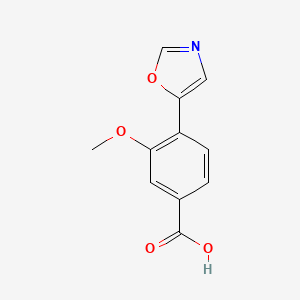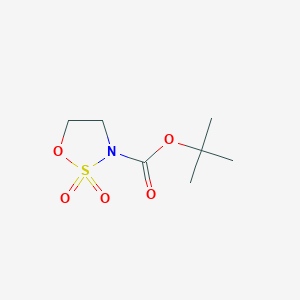
4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is a chemical species that can be derived from benzophenone derivatives. It is characterized by the presence of a 1,3-dioxolane ring, which is a ketal formed from the reaction of a ketone with ethylene glycol, and a chloro substituent on the benzene ring. This structure is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related benzophenone derivatives often involves lithiation, which is the introduction of a lithium atom into an organic compound. For instance, 2-aryl-2-(chloroaryl)-1,3-dioxolanes can be lithiated ortho to the ketal group of the chloroaryl ring, followed by treatment with various electrophiles to yield ortho-functionalized benzophenone derivatives . Similarly, the synthesis of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether, a related compound, involves bromination and ketal reaction of 2-chloro-4-(4-chlorophenoxy)-acetophenone .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone would include a benzophenone core with a chloro substituent at the para position relative to the carbonyl group. The 1,3-dioxolane ring is likely attached at the para position of the other phenyl ring. The presence of the dioxolane ring can influence the reactivity and electronic properties of the molecule, as seen in the synthesis of copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers .
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions. For example, the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes followed by treatment with electrophiles can lead to the synthesis of new ortho-functionalized acetophenone derivatives . Additionally, the reactivity of benzophenone derivatives towards nucleophiles has been studied, as in the case of (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, which undergoes Michael-type nucleophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone would be influenced by its functional groups. The chloro substituent is an electron-withdrawing group that can affect the electron density of the benzene ring, potentially impacting the compound's reactivity. The 1,3-dioxolane ring is a ketal, which is generally stable under basic conditions but can be hydrolyzed under acidic conditions. The synthesis and characterization of related copolymers have provided insights into the behavior of such compounds in different environments, including their conformational transitions in solution .
Scientific Research Applications
Synthesis and Functionalization
- Lithiation and Synthesis of Benzophenone Derivatives: 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone has been used in the lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes, leading to the synthesis of various ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).
Applications in Fungicides
- Fungicidal Activities: Compounds derived from the ketalization of benzophenones, including 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, have shown significant fungicidal activities. These findings highlight its potential in agricultural and biological applications (Talismanov & Popkov, 2007).
Intermediate in Fungicide Synthesis
- Synthesis of Fungicide Intermediates: The compound is an important intermediate in the synthesis of fungicides such as difenoconazole. Its synthesis involves bromination and ketal reactions, demonstrating its role in the creation of commercially significant fungicides (Xie Wei-sheng, 2007).
Photochemical Applications
- Photochemically Initiated Reactions: It plays a role in photochemically initiated reactions of substituted 1,3-dioxolanes. These reactions yield various carboxylic and thiocarboxylic esters, showcasing its utility in photochemical studies (Hartgerink et al., 1971).
Photoinitiator in Polymerization
- Photoinitiator for Radical Polymerization: Benzophenone derivatives, including 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, have been synthesized and characterized as photoinitiators for free radical polymerization. This highlights its potential in materials science and polymer chemistry (Wang Kemin et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFEZNWCGVKJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619722 |
Source


|
| Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
780776-35-4 |
Source


|
| Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)
![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)
![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)






![(4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B1323350.png)


